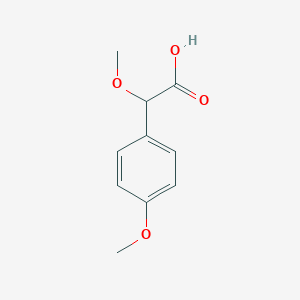

2-Methoxy-2-(4-methoxyphenyl)acetic acid

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

2-methoxy-2-(4-methoxyphenyl)acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O4/c1-13-8-5-3-7(4-6-8)9(14-2)10(11)12/h3-6,9H,1-2H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHGLWFDLHAFGMG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(C(=O)O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 2 Methoxy 2 4 Methoxyphenyl Acetic Acid

Optimization of Reaction Conditions and Process Efficiency

Optimizing reaction parameters is crucial for maximizing yield, purity, and stereoselectivity while minimizing costs and environmental impact. For any proposed synthesis of 2-Methoxy-2-(4-methoxyphenyl)acetic acid, a systematic study of variables such as catalyst, solvent, temperature, and reactant stoichiometry is essential.

As an illustrative example, the optimization of a hypothetical asymmetric α-methoxylation of a 2-(4-methoxyphenyl)acetyl derivative is presented below. The data is representative of typical optimization studies for asymmetric catalysis.

Table 2: Illustrative Optimization for Asymmetric α-Methoxylation

| Entry | Catalyst (mol%) | Ligand | Base | Solvent | Temp (°C) | Yield (%) | e.e. (%) |

| 1 | Pd(OAc)₂ (5) | None | NaH | THF | 25 | 45 | N/A |

| 2 | Pd(OAc)₂ (5) | (S)-BINAP | NaH | THF | 25 | 65 | 58 |

| 3 | CuI (10) | None | K₂CO₃ | Toluene | 80 | 72 | N/A |

| 4 | Chiral Phosphoric Acid (10) | N/A | None | CH₂Cl₂ | 0 | 85 | 75 |

| 5 | Chiral Phosphoric Acid (10) | N/A | None | Toluene | -20 | 91 | 88 |

| 6 | Chiral Phosphoric Acid (5) | N/A | None | Toluene | -40 | 90 | 95 |

| 7 | Chiral Phosphoric Acid (5) | N/A | None | Toluene | -60 | 82 | 94 |

This table is a hypothetical representation of an optimization process.

The process typically involves screening different catalysts (metal-based or organocatalytic), evaluating various chiral ligands for metal catalysts, testing a range of solvents and bases, and adjusting the temperature to find the optimal balance between reaction rate and selectivity. researchgate.net Lowering the temperature often enhances enantioselectivity, as seen in entries 5 and 6. Reducing catalyst loading (entry 6) is also a key goal for process efficiency.

Elucidation of Reaction Mechanisms and Transition State Analysis

Understanding the reaction mechanism is fundamental to optimizing a process and designing new, more effective catalysts. For the synthesis of 2-Methoxy-2-(4-methoxyphenyl)acetic acid, mechanistic studies would focus on the key bond-forming step where the methoxy (B1213986) group is introduced at the chiral center.

Several mechanistic pathways could be operative depending on the synthetic method:

SN1-type Mechanism: This pathway would involve the formation of a carbocation or an oxocarbenium ion intermediate at the α-position, which is then trapped by a methanol (B129727)/methoxide (B1231860) nucleophile. The stereochemical outcome would depend on the degree of facial shielding in the planar intermediate, often provided by a catalyst or auxiliary.

SN2-type Mechanism: This involves a direct displacement of a leaving group at the α-carbon by the methoxide nucleophile, proceeding with inversion of stereochemistry.

Radical Mechanism: Anodic oxidation of a precursor could generate a radical cation, which then undergoes fragmentation and subsequent reaction with methanol. nih.gov

Modern mechanistic studies employ a combination of experimental and computational techniques. Kinetic studies can help determine the reaction order, while spectroscopic analysis (e.g., in-situ IR, NMR) can identify reaction intermediates. Computational chemistry, particularly Density Functional Theory (DFT), is invaluable for mapping potential energy surfaces, calculating the structures and energies of transition states, and rationalizing the origins of stereoselectivity. researchgate.net For example, DFT calculations can model the transition state assembly of the substrate, catalyst, and reagent, revealing the non-covalent interactions that favor the formation of one enantiomer over the other. nih.gov

Sustainable Chemistry Principles in Synthetic Route Design

Applying the principles of green chemistry to the synthesis of 2-Methoxy-2-(4-methoxyphenyl)acetic acid is essential for developing environmentally and economically viable processes.

Key considerations include:

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product. MCRs are inherently atom-economical.

Use of Renewable Feedstocks: Exploring starting materials derived from biomass. For instance, 4-methoxyphenylacetic acid could potentially be synthesized from lignin-derived phenols or anethole, a natural product. Methodologies are being developed to produce carboxylic acids from cellulose-derived platform chemicals. rsc.org

Catalysis over Stoichiometric Reagents: Employing catalytic methods (organo-, metal-, or bio-catalysis) reduces waste compared to the use of stoichiometric reagents, such as many chiral auxiliaries or strong bases.

Safer Solvents and Reaction Conditions: Minimizing or eliminating the use of hazardous organic solvents. Protocols using water or performing reactions under solvent-free conditions are highly desirable. nih.gov The use of alternative energy sources like microwave irradiation can also reduce reaction times and energy consumption.

Waste Reduction: Developing processes that minimize byproducts. For example, a process for synthesizing carboxylic acids directly from alcohols and CO₂ represents a sustainable route that utilizes a greenhouse gas as a C1 feedstock. europa.eu

By integrating these principles from the outset, chemists can design synthetic pathways that are not only efficient and selective but also sustainable.

Chemical Transformations and Derivatization Chemistry of 2 Methoxy 2 4 Methoxyphenyl Acetic Acid

Functionalization of the Carboxylic Acid Moiety

The carboxylic acid group is a prime site for modification, readily undergoing reactions such as esterification and amidation to produce a wide range of functional derivatives.

Esterification for Prodrug Design and Intermediate Formation

Esterification of the carboxylic acid is a fundamental transformation used to generate esters that can serve as prodrugs or as key synthetic intermediates. The conversion of a parent drug into an ester prodrug is a common strategy to enhance properties like lipophilicity, which can improve cell membrane permeability. acs.org Once inside the body, the ester is designed to be cleaved by endogenous esterases, releasing the active carboxylic acid. acs.org

While specific examples for 2-Methoxy-2-(4-methoxyphenyl)acetic acid are not extensively documented in readily available literature, the principles can be extrapolated from related structures like mandelic acid derivatives. Standard esterification methods, such as Fischer esterification (refluxing in an alcohol with a catalytic amount of strong acid) or reaction with alkyl halides in the presence of a base (e.g., K₂CO₃), are applicable. researchgate.net For instance, an organocatalytic one-pot synthesis of (R)-mandelic acid esters has been developed, which could potentially be adapted for the asymmetric synthesis of α-alkoxy esters like derivatives of the title compound. researchgate.netunisa.it These esters are not only valuable as potential prodrugs but also as intermediates for further chemical modifications where protection of the carboxylic acid is required. googleapis.com

Amidation for Peptide Conjugation and Analog Synthesis

The formation of an amide bond by coupling the carboxylic acid with an amine is another cornerstone of derivatization, enabling the synthesis of a wide array of analogs and the conjugation to peptides. Amide synthesis typically requires the activation of the carboxylic acid to facilitate nucleophilic attack by the amine. luxembourg-bio.com Common coupling reagents used in peptide synthesis, such as carbodiimides (e.g., DCC, EDC) or uronium/phosphonium salts (e.g., HBTU, HATU, PyBOP), are effective for this transformation. luxembourg-bio.comrsc.org

The process involves the reaction of the carboxylic acid with the coupling reagent to form a highly reactive intermediate (like an O-acylisourea or an active ester), which is then readily attacked by the amino group of another molecule to form the stable amide linkage. luxembourg-bio.com This methodology is central to creating peptide conjugates, where the unique properties of 2-Methoxy-2-(4-methoxyphenyl)acetic acid could be imparted to a larger biomolecule. Although direct examples involving the title compound are scarce, the synthesis of 2-amino-2-(4-methoxyphenyl)acetamide (B3283569) from a related glycine (B1666218) derivative illustrates the formation of a primary amide in this structural family. chemicalbook.com The general protocols for amide bond formation are robust and widely applicable to various carboxylic acids, including 2-Methoxy-2-(4-methoxyphenyl)acetic acid, for the synthesis of novel amides and bioconjugates. rsc.org

Modifications of the Phenyl Ring and Methoxy (B1213986) Groups

The aromatic ring and its methoxy substituent, along with the alpha-methoxy group, offer further opportunities for structural diversification through reactions like electrophilic aromatic substitution and selective ether cleavage.

Electrophilic Aromatic Substitutions and Regiocontrol

A pertinent example is the regioselective bromination of the closely related 4-methoxyphenylacetic acid. nih.gov Reaction with bromine in acetic acid yields 2-(3-bromo-4-methoxyphenyl)acetic acid as the sole product in high yield. nih.gov The bromine atom is directed to the position ortho to the activating methoxy group and meta to the acetic acid side chain. This high degree of regiocontrol is a consequence of the powerful directing nature of the methoxy group. Similar selectivity would be expected for the nitration of the phenyl ring, which is another important electrophilic aromatic substitution reaction used to introduce a nitro group that can be further transformed, for example, into an amine. frontiersin.orgnih.gov

| Starting Material | Reagents | Product | Yield | Reference |

|---|---|---|---|---|

| 4-methoxyphenylacetic acid | Br₂, Acetic Acid | 2-(3-Bromo-4-methoxyphenyl)acetic acid | 84% | nih.gov |

Selective Demethylation and Ether Cleavage Reactions

2-Methoxy-2-(4-methoxyphenyl)acetic acid possesses two distinct methoxy groups: an aryl methyl ether on the phenyl ring and an aliphatic methyl ether at the chiral alpha-carbon. The cleavage of these ether bonds, known as demethylation, unmasks the corresponding hydroxyl groups and is a key transformation in natural product synthesis and medicinal chemistry. chem-station.comwikipedia.org

The cleavage of aryl methyl ethers typically requires harsh conditions and strong reagents. Common methods include heating with strong protic acids like hydrobromic acid (HBr) or hydroiodic acid (HI), or using potent Lewis acids such as boron tribromide (BBr₃) and aluminum chloride (AlCl₃). chem-station.comrsc.orglibretexts.org The mechanism for aryl ether cleavage with HBr involves protonation of the ether oxygen followed by an Sₙ2 attack of the bromide ion on the methyl group. rsc.org

The aliphatic α-methoxy group is attached to a benzylic carbon, which could potentially stabilize a carbocation. Cleavage of such ethers can proceed through an Sₙ1 mechanism, especially with reagents that favor carbocation formation. libretexts.orgwikipedia.org This difference in mechanism and reactivity between the aryl methyl ether and the benzylic aliphatic ether could potentially allow for selective demethylation under carefully controlled conditions. For example, certain Lewis acids are known to selectively cleave methoxy groups adjacent to specific functionalities, suggesting that the electronic and steric environment of each methoxy group in the target molecule will dictate its reactivity towards different demethylating agents. nih.govnih.gov

| Reagent | Typical Conditions | Mechanism Notes | Reference |

|---|---|---|---|

| Boron Tribromide (BBr₃) | DCM, -78 °C to RT | Strong Lewis acid, effective for both aryl and alkyl ethers. | chem-station.com |

| Hydrobromic Acid (47% HBr) | Heat (~130 °C), often with Acetic Acid | Brønsted acid, typically Sₙ2 for methyl ethers. | chem-station.com |

| Aluminum Chloride (AlCl₃) | DCM, Heat | Strong Lewis acid, can show selectivity. | chem-station.com |

| Alkyl Thiols (e.g., Dodecanethiol) | NMP or DMSO, Heat (~130 °C) | Does not require strong acid; useful for sensitive substrates. | chem-station.com |

Stereocontrolled Derivatization at the Chiral Center

The chiral center at the α-carbon is a defining feature of 2-Methoxy-2-(4-methoxyphenyl)acetic acid. The development of methods for its enantioselective synthesis and the use of the resolved enantiomers in further stereocontrolled reactions are of significant interest.

The asymmetric synthesis of structurally related α-hydroxy acids (mandelic acids) provides a blueprint for accessing enantiomerically pure α-alkoxy acids. unisa.it Methodologies often involve the asymmetric epoxidation of an alkene precursor followed by a domino ring-opening reaction with an alcohol. researchgate.netunisa.it Such strategies could be adapted to produce either the (R) or (S) enantiomer of 2-Methoxy-2-(4-methoxyphenyl)acetic acid.

Once obtained in enantiomerically pure form, the compound itself can be used as a chiral derivatizing agent (CDA). wikipedia.org Chiral acids like (R)-(-)-α-Methoxyphenylacetic acid (a close analog) are used to convert mixtures of enantiomeric alcohols or amines into diastereomeric esters or amides. sigmaaldrich.com The resulting diastereomers can then be distinguished and quantified using techniques like NMR spectroscopy or chromatography, allowing for the determination of the enantiomeric purity of the original sample. wikipedia.orgsigmaaldrich.com While derivatization at the chiral center of 2-Methoxy-2-(4-methoxyphenyl)acetic acid without racemization is challenging, its use as a chiral auxiliary highlights the importance of its stereochemistry in asymmetric synthesis and analysis. acs.org

Development of Conjugates and Probes for Chemical Research

The unique structural attributes of 2-Methoxy-2-(4-methoxyphenyl)acetic acid make it a valuable scaffold for the development of specialized chemical tools, such as molecular conjugates and probes. The presence of a carboxylic acid group provides a key reactive handle for derivatization, allowing for the covalent attachment of this molecule to other chemical entities. This functionalization is instrumental in creating sophisticated molecular systems for advanced chemical and biological research. The methoxy groups on the phenyl ring and at the alpha-position can also influence the physicochemical properties of the resulting conjugates, such as solubility and steric hindrance.

The primary strategy for transforming 2-Methoxy-2-(4-methoxyphenyl)acetic acid into a research probe or conjugate involves the activation of its carboxyl group, which facilitates the formation of a stable amide bond with an amine-containing molecule. This is a widely employed and robust method in bioconjugation and probe synthesis. The general scheme for this transformation involves the use of a coupling agent to create a more reactive intermediate that is susceptible to nucleophilic attack by an amine.

One of the most common approaches is the use of carbodiimide (B86325) coupling agents, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). These reagents react with the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate can then readily react with a primary or secondary amine to form a stable amide linkage, releasing a urea (B33335) byproduct. To improve the efficiency of the reaction and minimize side reactions, additives like N-hydroxysuccinimide (NHS) or 1-Hydroxybenzotriazole (HOBt) are often included. These additives react with the O-acylisourea intermediate to form a more stable active ester, which is less prone to hydrolysis and rearrangement, and reacts cleanly with the amine.

Alternatively, other coupling agents such as O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HBTU) or (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) can be employed. These reagents, often used in solid-phase peptide synthesis, are also highly effective for the solution-phase conjugation of carboxylic acids.

The versatility of this conjugation chemistry allows for the attachment of a wide array of molecular entities to the 2-Methoxy-2-(4-methoxyphenyl)acetic acid core, leading to the creation of diverse and functionally specific conjugates and probes.

Table 1: Hypothetical Conjugates of 2-Methoxy-2-(4-methoxyphenyl)acetic acid for Chemical Research

| Conjugate Type | Attached Moiety | Potential Research Application |

| Biotinylated Probe | Biotin (B1667282) | Affinity-based purification and detection of target-binding proteins. |

| Fluorescent Probe | Fluorescein | Cellular imaging and fluorescence-based assays. |

| Peptide Conjugate | Short Peptide Sequence | Studying peptide-protein interactions and cellular uptake. |

| Drug Conjugate | Pharmacophore | Investigating drug delivery mechanisms and synergistic effects. |

The synthesis of these conjugates relies on the fundamental principles of amide bond formation. For instance, to create a biotinylated probe, 2-Methoxy-2-(4-methoxyphenyl)acetic acid would be reacted with an amine-functionalized biotin derivative in the presence of a coupling agent like EDC and NHS. Similarly, a fluorescent probe could be synthesized by conjugating the acid with an amine-containing fluorophore such as fluoresceinamine.

Table 2: Reagents for the Derivatization of 2-Methoxy-2-(4-methoxyphenyl)acetic acid

| Reagent Class | Specific Example | Role in Conjugation |

| Coupling Agent | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) | Activates the carboxylic acid for reaction with an amine. |

| Additive | N-hydroxysuccinimide (NHS) | Forms a more stable active ester intermediate, improving reaction efficiency. |

| Amine-containing Moiety | Biotin-amine | Provides the functional component of the final conjugate (e.g., for affinity labeling). |

| Amine-containing Moiety | Fluoresceinamine | Introduces a fluorescent tag for detection and imaging applications. |

The development of such conjugates and probes from 2-Methoxy-2-(4-methoxyphenyl)acetic acid opens up avenues for its application in diverse areas of chemical biology and molecular pharmacology. By attaching this molecule to reporters, affinity tags, or bioactive compounds, researchers can create powerful tools to investigate complex biological systems and mechanisms of action. The specific nature of the attached moiety dictates the ultimate utility of the resulting conjugate, highlighting the modularity and adaptability of this synthetic approach. While specific examples of conjugates derived from 2-Methoxy-2-(4-methoxyphenyl)acetic acid are not extensively reported in the literature, the well-established principles of chemical conjugation provide a clear roadmap for their potential development and application in chemical research.

Chiral Resolution and Enantioseparation Techniques for 2 Methoxy 2 4 Methoxyphenyl Acetic Acid

Principles of Enantiomer Separation

Enantiomers are pairs of molecules that are non-superimposable mirror images of each other. They possess identical physical properties such as melting point, boiling point, and solubility in achiral solvents. This identity in physical properties makes their separation a challenging task. The fundamental principle behind enantiomer separation lies in converting the pair of enantiomers into a pair of diastereomers. Diastereomers, unlike enantiomers, have different physical properties and can therefore be separated by conventional methods like crystallization or chromatography. libretexts.org This conversion is typically achieved by reacting the racemic mixture with a single enantiomer of another chiral compound, known as a resolving agent. wikipedia.org

Diastereomeric Salt Formation with Chiral Amines

One of the most common and industrially scalable methods for resolving racemic carboxylic acids is through the formation of diastereomeric salts with a chiral amine. wikipedia.orglibretexts.org This technique involves reacting the racemic 2-Methoxy-2-(4-methoxyphenyl)acetic acid with an enantiomerically pure chiral amine. This reaction results in the formation of a pair of diastereomeric salts: [(R)-acid·(R)-base] and [(S)-acid·(R)-base] (assuming an (R)-amine is used). libretexts.org

These diastereomeric salts possess different solubilities in a given solvent, allowing for their separation by fractional crystallization. nii.ac.jp The less soluble diastereomeric salt will crystallize out of the solution, while the more soluble one remains in the mother liquor. nii.ac.jprsc.org After separation, the individual diastereomeric salts are treated with an acid to regenerate the respective enantiomerically pure carboxylic acid and the chiral amine, which can often be recovered and reused. libretexts.org

The efficiency of this separation is highly dependent on the choice of the chiral amine and the crystallization solvent. A systematic screening of various chiral amines and solvents is often necessary to identify the optimal conditions for resolution. rsc.org

Table 1: Common Chiral Amines Used as Resolving Agents for Carboxylic Acids

| Chiral Amine | Type |

| 1-Phenylethylamine | Synthetic |

| Brucine | Alkaloid |

| Quinine | Alkaloid |

| Cinchonidine | Alkaloid |

| (1R,2S)-2-Amino-1,2-diphenylethanol | Synthetic |

This table provides examples of chiral amines commonly employed in the resolution of racemic acids via diastereomeric salt formation. libretexts.orgsigmaaldrich.comresearchgate.net

Chromatographic Chiral Resolution (e.g., HPLC on Chiral Stationary Phases)

High-Performance Liquid Chromatography (HPLC) utilizing Chiral Stationary Phases (CSPs) is a powerful analytical and preparative technique for the separation of enantiomers. nih.gov CSPs are composed of a chiral selector immobilized onto a solid support, typically silica (B1680970) gel. sigmaaldrich.com The separation mechanism relies on the differential interactions between the enantiomers of the analyte and the chiral selector, leading to different retention times.

For the resolution of 2-Methoxy-2-(4-methoxyphenyl)acetic acid, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often effective. nih.govsigmaaldrich.com These CSPs can operate in various modes, including normal phase, reversed-phase, and polar organic modes, offering flexibility in method development. sigmaaldrich.com The choice of mobile phase, including the organic modifier and any additives, plays a crucial role in achieving optimal separation. fagg-afmps.be

Table 2: Examples of Chiral Stationary Phases for HPLC Resolution

| CSP Type | Chiral Selector Example | Common Applications |

| Polysaccharide-based | Cellulose tris(3,5-dimethylphenylcarbamate) | Broad range of chiral compounds |

| Polysaccharide-based | Amylose tris(3,5-dimethylphenylcarbamate) | Complementary to cellulose-based CSPs |

| Glycopeptide Antibiotic | Teicoplanin | Amino acids and carboxylic acids |

| Cyclodextrin-based | β-Cyclodextrin derivatives | Inclusion complex formation |

This table illustrates various types of commercially available chiral stationary phases and their general applicability. nih.govsigmaaldrich.comnih.gov

Dynamic Kinetic Resolution and Racemization Strategies

A significant limitation of classical resolution is that the maximum theoretical yield for a single enantiomer is 50%. wikipedia.org Dynamic Kinetic Resolution (DKR) is a more advanced strategy that can overcome this limitation, potentially converting the entire racemic starting material into a single desired enantiomer. nih.gov

DKR combines the kinetic resolution of the enantiomers with an in situ racemization of the undesired enantiomer. researchgate.net In the context of 2-Methoxy-2-(4-methoxyphenyl)acetic acid, this would involve a reaction (e.g., esterification) that proceeds at different rates for the two enantiomers, coupled with a method to continuously convert the slower-reacting enantiomer back into the racemate. This ensures that the faster-reacting enantiomer is continuously formed, leading to a theoretical yield of up to 100%. capes.gov.br

The success of a DKR process hinges on finding a suitable catalyst or conditions for the rapid racemization of the starting material under the resolution conditions. researchgate.net For α-substituted carboxylic acids, various methods, including the use of catalysts, can facilitate this racemization. researchgate.net

Enantiomeric Excess Determination and Purity Assessment

After a chiral resolution process, it is essential to determine the enantiomeric purity of the separated products. The enantiomeric excess (ee) is a common measure of this purity and is defined as the absolute difference between the mole fractions of the two enantiomers.

Chiral HPLC is the most widely used and accurate method for determining the enantiomeric excess of 2-Methoxy-2-(4-methoxyphenyl)acetic acid. By using a suitable chiral stationary phase, the two enantiomers can be separated and their relative peak areas can be used to calculate the ee. Other techniques such as chiral gas chromatography (GC) after derivatization, and Nuclear Magnetic Resonance (NMR) spectroscopy using chiral shift reagents or chiral solvating agents can also be employed for this purpose.

Spectroscopic Characterization and Advanced Structural Elucidation of 2 Methoxy 2 4 Methoxyphenyl Acetic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the de novo structure determination of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular skeleton, connectivity, and stereochemistry of a compound.

One-dimensional ¹H (proton) and ¹³C (carbon-13) NMR spectra are fundamental for establishing the primary structure of a molecule. They reveal the different chemical environments of the hydrogen and carbon atoms, respectively.

¹H NMR Spectroscopy: The proton NMR spectrum of 2-Methoxy-2-(4-methoxyphenyl)acetic acid is expected to display distinct signals corresponding to each unique proton environment. The 1,4-disubstituted (para) aromatic ring typically gives rise to a characteristic AA'BB' splitting pattern, which often appears as two distinct doublets.

Predicted ¹H NMR Data:

Aromatic Protons (H-2', H-6'): These protons are ortho to the electron-donating methoxy (B1213986) group and are expected to resonate upfield compared to those meta to the group. They would likely appear as a doublet.

Aromatic Protons (H-3', H-5'): These protons, meta to the methoxy group, would appear as a second doublet, slightly downfield from the H-2'/H-6' signal.

Alpha-Proton (α-H): The proton on the carbon bearing the carboxylic acid and methoxy group would appear as a singlet.

Phenyl Methoxy Protons (-OCH₃): The three protons of the methoxy group attached to the phenyl ring are chemically equivalent and would produce a sharp singlet.

Alpha-Methoxy Protons (α-OCH₃): The protons of the methoxy group on the chiral alpha-carbon would also appear as a distinct singlet.

Carboxylic Acid Proton (-COOH): This proton is acidic and its signal is typically broad, appearing far downfield. Its chemical shift can be highly variable depending on the solvent and concentration.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Due to the molecule's symmetry, certain carbon signals would be equivalent.

Predicted ¹H and ¹³C NMR Chemical Shifts

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Description |

|---|---|---|---|

| -COOH | 10.0 - 12.0 | 170.0 - 175.0 | Carboxylic Acid |

| α-C | - | 80.0 - 85.0 | Alpha-Carbon |

| α-H | 4.8 - 5.2 | - | Alpha-Proton |

| α-OCH₃ | 3.4 - 3.7 | 52.0 - 56.0 | Alpha-Methoxy |

| C-1' | - | 128.0 - 132.0 | Aromatic Quaternary |

| C-2', C-6' | 7.2 - 7.4 | 128.0 - 130.0 | Aromatic CH |

| C-3', C-5' | 6.8 - 7.0 | 114.0 - 116.0 | Aromatic CH |

| C-4' | - | 159.0 - 162.0 | Aromatic Quaternary |

Note: Predicted values are estimates and can vary based on solvent and experimental conditions.

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the connectivity between atoms.

COSY (Correlation Spectroscopy): This homonuclear experiment maps the coupling relationships between protons, typically over two to three bonds. For 2-Methoxy-2-(4-methoxyphenyl)acetic acid, a COSY spectrum would primarily show a cross-peak between the coupled aromatic protons (H-2'/H-6' and H-3'/H-5'), confirming their ortho relationship on the phenyl ring.

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence): These experiments correlate proton signals with their directly attached carbon atoms. An HSQC spectrum would definitively link each proton signal (e.g., α-H, methoxy protons, aromatic protons) to its corresponding carbon signal in the ¹³C spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is vital for piecing together the molecular structure by revealing long-range correlations (2-3 bonds) between protons and carbons.

Predicted Key HMBC Correlations:

| Proton Signal | Correlated Carbon Signal(s) | Structural Information Confirmed |

|---|---|---|

| α-H | -COOH, C-1', C-2'/C-6', α-OCH₃ | Connectivity of the alpha-carbon to the carboxylic acid, phenyl ring, and alpha-methoxy group. |

| α-OCH₃ | α-C | Attachment of the alpha-methoxy group to the alpha-carbon. |

| Ar-OCH₃ | C-4' | Attachment of the phenyl methoxy group to C-4' of the ring. |

| H-2'/H-6' | C-4', C-1' | Connectivity within the aromatic ring. |

2-Methoxy-2-(4-methoxyphenyl)acetic acid possesses a chiral center at the alpha-carbon, meaning it can exist as two non-superimposable mirror images (enantiomers). Determining the absolute configuration (R or S) is critical. The modified Mosher's method is a powerful NMR technique for this purpose.

The method involves reacting the chiral acid with a chiral derivatizing agent of known absolute configuration, such as (R)- and (S)-α-methoxy-α-trifluoromethylphenylacetyl chloride (MTPA-Cl), to form diastereomeric esters. Since diastereomers have different physical properties, their NMR spectra will differ.

Theoretical Application of Mosher's Method:

Derivatization: The (R)- and (S)-enantiomers of 2-Methoxy-2-(4-methoxyphenyl)acetic acid would be reacted separately with a chiral alcohol of known configuration (e.g., (R)-1-phenylethanol) to form two diastereomeric esters.

¹H NMR Analysis: The ¹H NMR spectra of both diastereomers are recorded and compared. The anisotropic effect (shielding or deshielding) of the phenyl ring from the Mosher's ester moiety causes different chemical shifts for the protons near the newly formed ester linkage.

Configuration Assignment: By analyzing the differences in chemical shifts (Δδ = δS - δR) for protons on either side of the original chiral center, the absolute configuration can be deduced. A systematic pattern of positive and negative Δδ values allows for the construction of a model to assign the R or S configuration.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition, and providing structural information through fragmentation analysis.

High-resolution mass spectrometry provides a highly accurate mass measurement of the parent ion, which can be used to determine the elemental formula of the compound. This is a critical step in confirming the identity of a molecule.

Predicted HRMS Data for C₁₀H₁₂O₄:

Calculated Monoisotopic Mass: 196.0736 u

Expected [M+H]⁺ Ion: 197.0814 m/z

Expected [M+Na]⁺ Ion: 219.0633 m/z

Expected [M-H]⁻ Ion: 195.0657 m/z

Observing one of these ions within a very low tolerance (typically < 5 ppm) in an HRMS analysis would strongly support the elemental formula C₁₀H₁₂O₄.

Tandem mass spectrometry (MS/MS) involves selecting a specific parent ion (e.g., the [M+H]⁺ ion), inducing fragmentation, and then analyzing the resulting fragment ions. The fragmentation pattern is like a fingerprint for the molecule and can be used to elucidate its structure.

Predicted Fragmentation Pathways: The fragmentation of 2-Methoxy-2-(4-methoxyphenyl)acetic acid would likely proceed through several characteristic pathways, including cleavage of the bonds alpha to the carboxylic acid and the phenyl ring.

Predicted Key Fragment Ions from [M+H]⁺ (m/z 197.0814):

| m/z of Fragment Ion | Proposed Neutral Loss | Formula of Fragment | Proposed Structure/Description |

|---|---|---|---|

| 179.0708 | H₂O | C₁₀H₉O₃⁺ | Loss of a water molecule from the carboxylic acid. |

| 165.0552 | CH₃OH | C₉H₉O₃⁺ | Loss of methanol (B129727) from the alpha-methoxy and carboxylic proton. |

| 151.0395 | H₂O + CO | C₉H₉O₂⁺ | Subsequent loss of carbon monoxide from the m/z 179 fragment. |

| 137.0599 | HCOOH + CH₃• | C₈H₉O₂⁺ | Complex rearrangement and loss of formic acid and a methyl radical. |

This predicted fragmentation pattern provides a basis for identifying the compound in complex mixtures and confirming its structural features through MS/MS analysis.

Information regarding the spectroscopic and crystallographic characterization of the specific chemical compound “2-Methoxy-2-(4-methoxyphenyl)acetic acid” is not available in the provided search results. The search results primarily contain data for structurally related but distinct compounds, namely "2-(4-methoxyphenyl)acetic acid" and "2-(2-methoxyphenyl)acetic acid", which possess only one substituent on the acetic acid backbone.

Therefore, it is not possible to generate the requested article focusing solely on the spectroscopic and advanced structural elucidation of “2-Methoxy-2-(4-methoxyphenyl)acetic acid” as per the specified outline and content inclusions. The available data does not permit a scientifically accurate discussion of its three-dimensional structure, absolute configuration, or other spectroscopic validations as requested.

Computational Chemistry and Theoretical Investigations of 2 Methoxy 2 4 Methoxyphenyl Acetic Acid

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental in elucidating the electronic properties and conformational preferences of molecules.

Density Functional Theory (DFT) for Conformational Analysis and Energetics

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For 4-methoxyphenylacetic acid, DFT calculations, specifically using the B3LYP functional with a 6-311G(d,p) basis set, have been employed to analyze its conformational energetics.

Studies on the related compound, 4-methoxyphenylacetic acid, reveal that the methoxy (B1213986) group is nearly coplanar with the benzene (B151609) ring, with a dihedral angle of 4.09(2)°. ajchem-b.com In contrast, the carboxylic acid group shows a significant deviation, with a dihedral angle of 67.48(2)° relative to the benzene ring plane. ajchem-b.com The torsion angle of the C6-C8 bond with respect to the phenyl and carboxylic acid moieties is substantial at 73.0(4)°. ajchem-b.com These conformational details are critical for understanding the molecule's reactivity and interactions.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

Theoretical calculations are instrumental in predicting spectroscopic data, which can then be compared with experimental results for structural validation. epstem.netnih.gov While specific NMR chemical shift predictions for 2-Methoxy-2-(4-methoxyphenyl)acetic acid are not available, the methodology involves using quantum mechanical calculations to determine the magnetic shielding tensors of each nucleus. nih.govescholarship.org These values are then converted into chemical shifts. This process is vital for assigning complex spectra and confirming molecular conformations in solution. nih.gov

Molecular Dynamics Simulations for Conformational Flexibility and Solvent Effects

Molecular dynamics (MD) simulations offer a way to study the dynamic behavior of molecules over time, including conformational changes and the influence of the surrounding environment, such as solvents. For a molecule like 2-Methoxy-2-(4-methoxyphenyl)acetic acid, MD simulations could reveal how its flexible side chains behave in different solvents, which can affect its properties and biological activity. Solvent effects, particularly from solvents like trifluoroacetic acid, can induce significant shifts in the resonances of methoxy groups, providing valuable structural information. rsc.org

Analysis of Intermolecular Interactions and Crystal Packing

The arrangement of molecules in a crystal lattice is governed by a complex network of intermolecular interactions. Computational tools are essential for dissecting these interactions.

Hirshfeld Surface Analysis for Non-Covalent Interactions

Hirshfeld surface analysis is a valuable method for visualizing and quantifying intermolecular interactions within a crystal. iucr.orgnih.govresearchgate.net For the analogue 4-methoxyphenylacetic acid, this analysis has been performed to identify close contacts and their respective contributions to the crystal packing. ajchem-b.com

The analysis reveals the presence of complementary red (acceptor) and blue (donor) regions on the Hirshfeld surface, indicating touching points between adjacent molecules. ajchem-b.com The shape index mapping for 4-methoxyphenylacetic acid did not show adjacent red and blue triangles, suggesting the absence of significant π-π stacking interactions. ajchem-b.com This type of analysis provides a detailed fingerprint of the non-covalent forces stabilizing the crystal structure.

Interactive Data Table: Hirshfeld Surface Contact Contributions for 4-Methoxyphenylacetic Acid

| Interaction Type | Contribution (%) |

| H···H | 42.6 |

| O···H/H···O | 35.8 |

| C···H/H···C | 19.8 |

| C···C | 1.8 |

Note: Data is for the related compound 4-methoxyphenylacetic acid and is illustrative of the analytical method.

Future Prospects and Interdisciplinary Research Directions

Integration with Automated Synthesis and High-Throughput Experimentation

The integration of automated synthesis and high-throughput experimentation (HTE) presents a significant opportunity to accelerate the exploration of the chemical space around 2-Methoxy-2-(4-methoxyphenyl)acetic acid. purdue.educhemrxiv.orgrsc.org Automated platforms can enable the rapid synthesis of a large library of derivatives by systematically varying substituents on the phenyl ring or modifying the carboxylic acid and methoxy (B1213986) groups. HTE techniques, coupled with rapid analytical methods like mass spectrometry, can then be used to screen these libraries for desired properties, such as biological activity or material characteristics, in a fraction of the time required by traditional methods. purdue.edu This approach not only speeds up the discovery process but also allows for a more comprehensive investigation of structure-activity relationships.

Exploration of Novel Catalytic Systems for Asymmetric Transformations

The development of novel catalytic systems for the asymmetric synthesis of 2-Methoxy-2-(4-methoxyphenyl)acetic acid is a key area for future research. nih.govresearchgate.netnih.govchiralpedia.com Given the presence of a chiral center, the ability to selectively produce one enantiomer is crucial for potential pharmaceutical applications. Research in this area could focus on several promising avenues:

Organocatalysis: The use of small, chiral organic molecules as catalysts offers a metal-free and often milder alternative to traditional metal catalysts.

Biocatalysis: Enzymes, with their inherent chirality and high selectivity, could be employed for the enantioselective synthesis of the target molecule or its precursors.

Transition Metal Catalysis: The design of new chiral ligands for transition metal catalysts could enable highly efficient and enantioselective transformations.

The development of such catalytic systems would not only provide access to enantiomerically pure 2-Methoxy-2-(4-methoxyphenyl)acetic acid but also contribute to the broader field of asymmetric synthesis. nih.govresearchgate.netnih.govchiralpedia.com

Advanced Characterization Techniques for In-Situ Reaction Monitoring

The use of advanced, in-situ characterization techniques can provide invaluable real-time insights into the synthesis and reactivity of 2-Methoxy-2-(4-methoxyphenyl)acetic acid. Techniques such as real-time Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and mass spectrometry can be used to monitor reaction kinetics, identify transient intermediates, and elucidate reaction mechanisms. This detailed understanding can facilitate the optimization of reaction conditions to improve yield, selectivity, and purity. Furthermore, these techniques can be integrated into automated synthesis platforms to enable real-time process control and optimization.

Computational Design of Functionalized Derivatives

Computational chemistry and molecular modeling are powerful tools for the rational design of functionalized derivatives of 2-Methoxy-2-(4-methoxyphenyl)acetic acid with desired properties. nih.gov By using techniques such as Density Functional Theory (DFT) and molecular docking, researchers can predict the electronic properties, reactivity, and potential biological activity of novel analogues before their synthesis. This in silico approach can help to prioritize synthetic targets, reducing the time and resources required for experimental work. For example, computational models could be used to design derivatives with enhanced binding affinity to a specific biological target or with tailored optoelectronic properties for materials science applications.

Research Directions for 2-Methoxy-2-(4-methoxyphenyl)acetic acid

| Research Area | Key Technologies | Objectives | Potential Outcomes |

| Automated Synthesis & HTE | Robotic synthesis platforms, parallel reactors, rapid purification, mass spectrometry | Accelerate the synthesis and screening of derivative libraries. | Discovery of new compounds with enhanced properties; rapid elucidation of structure-activity relationships. |

| Asymmetric Catalysis | Organocatalysis, biocatalysis, transition metal catalysis with chiral ligands. | Develop efficient and highly enantioselective synthetic routes. | Access to enantiomerically pure forms for pharmaceutical evaluation; advancement of asymmetric synthesis methodologies. |

| In-Situ Reaction Monitoring | Real-time NMR, FTIR, and mass spectrometry. | Gain a detailed understanding of reaction kinetics and mechanisms. | Optimization of reaction conditions for improved yield and purity; enhanced process control. |

| Computational Design | Density Functional Theory (DFT), molecular docking, molecular dynamics simulations. | Predict the properties and biological activity of new derivatives; guide synthetic efforts. | Rational design of functional molecules; reduced experimental costs and time. |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-methoxy-2-(4-methoxyphenyl)acetic acid, and how can reaction conditions be optimized?

- Methodology :

- Nucleophilic substitution : Start with 4-methoxyphenylacetic acid derivatives. Introduce the methoxy group at the α-position via alkylation using methyl iodide or dimethyl sulfate in the presence of a base (e.g., NaH or KOH) .

- Chiral synthesis : For enantiomerically pure forms, employ chiral auxiliaries or asymmetric catalysis. For example, (R)-(−)-2-methoxy-2-phenylacetic acid synthesis () suggests using enantioselective alkylation with chiral ligands like BINOL-derived catalysts .

- Optimization : Monitor reaction progress via TLC or HPLC. Adjust solvent polarity (e.g., DMF for high solubility) and temperature (60–80°C for faster kinetics) to improve yield .

Q. How can researchers characterize the purity and structural integrity of 2-methoxy-2-(4-methoxyphenyl)acetic acid?

- Methodology :

- Spectroscopic analysis : Use H/C NMR to confirm methoxy group positions (δ ~3.8 ppm for OCH) and acetic acid protons (δ ~3.6 ppm). IR spectroscopy verifies carboxylic acid (C=O stretch ~1700 cm) .

- Chromatography : HPLC with a C18 column (mobile phase: acetonitrile/water + 0.1% TFA) achieves >98% purity. Compare retention times with standards .

- Melting point : Confirm consistency with literature values (e.g., 69–70°C for analogous chiral derivatives) .

Q. What are the stability considerations for storing 2-methoxy-2-(4-methoxyphenyl)acetic acid?

- Methodology :

- Storage conditions : Store in airtight containers under inert gas (N or Ar) at −20°C to prevent oxidation or hydrolysis. Desiccate to avoid moisture-induced degradation .

- Stability testing : Conduct accelerated degradation studies under heat (40–60°C) and humidity (75% RH). Monitor via HPLC for byproduct formation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for 2-methoxy-2-(4-methoxyphenyl)acetic acid derivatives?

- Methodology :

- Meta-analysis : Compare assay conditions (e.g., cell lines, concentrations) across studies. For example, discrepancies in IC values may arise from differences in mitochondrial activity assays vs. whole-cell models .

- Mechanistic studies : Use isotopic labeling (e.g., C) to track metabolic pathways. highlights plasma metabolite profiling to distinguish biomarker specificity in NSCLC models .

Q. What strategies are effective for analyzing stereochemical outcomes in asymmetric synthesis of 2-methoxy-2-(4-methoxyphenyl)acetic acid?

- Methodology :

- Chiral chromatography : Use a Chiralpak AD-H column with hexane/isopropanol (90:10) to separate enantiomers. Validate with polarimetry or circular dichroism .

- X-ray crystallography : Resolve absolute configuration, as demonstrated for 2-(3-bromo-4-methoxyphenyl)acetic acid derivatives (R-factor = 0.026; data-to-parameter ratio = 14.4) .

Q. How can researchers mitigate side reactions during functionalization of 2-methoxy-2-(4-methoxyphenyl)acetic acid?

- Methodology :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.